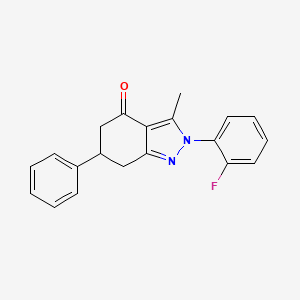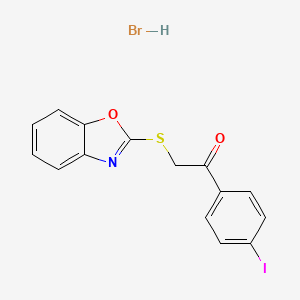
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one, also known as MPPB, is a chemical compound that has been the subject of scientific research in recent years. MPPB is a potent and selective antagonist of the serotonin 5-HT7 receptor and has been shown to have potential therapeutic applications in various neurological disorders. In
Mécanisme D'action
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one acts as a selective antagonist of the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The 5-HT7 receptor has been implicated in the regulation of various physiological processes, including mood, cognition, and sleep. By blocking the activity of this receptor, 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been shown to modulate these processes, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of circadian rhythms, and improvement of cognitive function. In animal studies, 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been shown to reduce anxiety-like behavior and improve memory performance. 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has also been shown to have potential anti-inflammatory effects, which may contribute to its therapeutic effects in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has several advantages as a tool in neuroscience research, including its selectivity for the 5-HT7 receptor and its ability to cross the blood-brain barrier. However, there are also limitations to its use in lab experiments, including potential off-target effects and the need for careful dose selection to avoid toxicity.
Orientations Futures
There are several potential future directions for research on 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one, including further exploration of its therapeutic potential in neurological disorders, investigation of its effects on other physiological processes, and development of more selective and potent analogs. In addition, 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one may have potential applications in the study of the gut-brain axis and the microbiome, which have been implicated in various neurological disorders. Further research is needed to fully understand the potential of 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one and its analogs as therapeutic agents and research tools.
Conclusion:
In conclusion, 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one is a promising compound that has been the subject of extensive scientific research in recent years. Its selectivity for the serotonin 5-HT7 receptor and potential therapeutic applications in neurological disorders make it an exciting area of research. Further research is needed to fully understand the potential of 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one and its analogs in both therapeutic and research applications.
Méthodes De Synthèse
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 2-amino-4,5-dimethylpyrimidine with ethyl 2-bromoacetate to form the ethyl ester intermediate. The intermediate is then subjected to a sequence of reactions involving piperidine and pyrrolidine to obtain the final product, 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one. The synthesis of 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. The serotonin 5-HT7 receptor has been implicated in the regulation of mood, cognition, and sleep, and 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one's selectivity for this receptor makes it a promising candidate for the treatment of these disorders. In addition, 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has also been studied for its potential use as a tool in neuroscience research, specifically in the study of the serotonin system.
Propriétés
IUPAC Name |
4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-piperidin-1-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13-14(12-19-17(20-13)23-9-5-6-10-23)15-11-16(25)22-18(21-15)24-7-3-2-4-8-24/h11-12H,2-10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYMOXCEMCMYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6129070.png)


![N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6129101.png)
![5-[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6129104.png)
![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6129111.png)
![2-(cyclopropylacetyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6129116.png)
![2-[1-cyclopentyl-4-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6129125.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6129132.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide](/img/structure/B6129140.png)
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide](/img/structure/B6129142.png)

![3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6129154.png)
